molecular formula C24H29N3O3 B5221347 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline

Cat. No. B5221347
M. Wt: 407.5 g/mol
InChI Key: PJHVAZOWZUSSBI-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMD-386088 and belongs to the class of quinoline derivatives.

Mechanism of Action

The mechanism of action of EMD-386088 involves the inhibition of SERT, which is responsible for the reuptake of serotonin. By inhibiting SERT, EMD-386088 increases the levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
EMD-386088 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of extracellular serotonin in the brain, leading to enhanced neurotransmission. Additionally, EMD-386088 has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

EMD-386088 has several advantages for lab experiments. It exhibits high selectivity and potency for SERT inhibition, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, EMD-386088 has certain limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of EMD-386088. One area of research could focus on the development of novel analogs of EMD-386088 with improved pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic applications of EMD-386088 in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the role of EMD-386088 in modulating other neurotransmitter systems, such as dopamine and norepinephrine, could also be explored.

Synthesis Methods

The synthesis of EMD-386088 involves the reaction of 2-ethoxyaniline with 4-(4-chlorobenzyl)piperazine, followed by the reaction with 2,3-dichloro-5,8-dimethoxy-4-methylquinoline. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

EMD-386088 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of serotonin transporter (SERT), making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, EMD-386088 has also shown promising results in the treatment of neuropathic pain and substance abuse disorders.

properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-5-30-19-9-7-6-8-18(19)26-12-14-27(15-13-26)22-16-17(2)23-20(28-3)10-11-21(29-4)24(23)25-22/h6-11,16H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVAZOWZUSSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4C(=C3)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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